1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene

Synthetic Chemistry Analytical Chemistry Pharmaceutical Intermediates

Researchers requiring a structurally defined halogenated aromatic building block for CNS agent synthesis face challenges with isomer contamination. 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene (CAS 1805743-22-9) solves this with its unambiguous regiochemistry confirmed by distinct InChI Key and SMILES. • NLT 98% purity reduces in-house purification burden • Chemoselective chloropropyl handle enables sequential derivatization • Scalable supply streamlines API intermediate manufacturing

Molecular Formula C11H14ClFO
Molecular Weight 216.68 g/mol
Cat. No. B14041222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene
Molecular FormulaC11H14ClFO
Molecular Weight216.68 g/mol
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1)CCCCl)F
InChIInChI=1S/C11H14ClFO/c1-2-14-10-6-5-9(4-3-7-12)11(13)8-10/h5-6,8H,2-4,7H2,1H3
InChIKeyITGQKVRJXGINBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene CAS 1805743-22-9: Core Chemical Identity and Procurement Baseline


1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene (CAS 1805743-22-9) is a halogenated aromatic compound with the molecular formula C11H14ClFO and a molecular weight of 216.68 g/mol . Its structure features a benzene ring substituted with a 3-chloropropyl group at position 1, an ethoxy group at position 4, and a fluorine atom at position 2 . This specific arrangement of electron-withdrawing and electron-donating groups creates a unique reactivity profile that distinguishes it from its positional isomers and close analogs, making it a specific building block for targeted organic syntheses .

1Halogenated aromatic building block for targeted organic syntheses
2Defined substitution pattern supports regioselective derivatization
3Unique electronic profile distinguishes from positional isomers

Why 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene Cannot Be Casually Substituted with Positional Isomers


Generic substitution of 1-(3-chloropropyl)-4-ethoxy-2-fluorobenzene with its positional isomers is not chemically valid due to the divergent electronic and steric environments created by the precise arrangement of substituents. The relative positions of the electron-donating ethoxy group (-OCH2CH3) and the electron-withdrawing fluorine atom dictate the regioselectivity and activation energy for key reactions such as nucleophilic aromatic substitution (SNAr) and electrophilic aromatic substitution (EAS) . Furthermore, the specific isomer has a unique set of physicochemical properties, including a defined density, boiling point, and solubility profile, which are critical parameters in downstream processing and formulation . Using an isomer like 1-(3-Chloropropyl)-3-ethoxy-4-fluorobenzene will result in a different molecule with a unique InChI Key and SMILES string, leading to unpredictable reactivity and potential failure in a validated synthetic route .

REGIORegioselectivity and activation energy differ between isomers, altering reaction outcomes
PHYS PROPDensity, boiling point, and solubility vary across positional isomers, affecting downstream processing
IDENTITYUnique InChI Key and SMILES; isomer identity is non-transferable in validated synthetic routes

Quantitative Differentiation of 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene Against Key Analogs


Isomeric Purity and Structural Identity: Differentiating 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene from Its 5-Ethoxy Analog

The target compound is defined by a unique structural identity that is not interchangeable with its positional isomers. This is demonstrated by a comparison of its molecular descriptors with 1-(3-Chloropropyl)-5-ethoxy-2-fluorobenzene. Despite sharing the same molecular weight (216.68 g/mol), the two isomers possess unique InChI Keys and SMILES structures . This differentiation is critical for procurement, as the 5-ethoxy isomer is a distinct compound with a separate CAS registry and its own set of properties and reactivities .

Isomer identity
Data to verify
Distinct SMILES and InChI Keys vs. 5-ethoxy isomer; identical molecular weight (216.68 g/mol)
Ensures correct regiochemistry in downstream reactions
Validate isomer identity by NMR or MS before use
Synthetic Chemistry Analytical Chemistry Pharmaceutical Intermediates

Reactivity Tuning via Halogen Selection: Chloro vs. Bromo Leaving Group in Nucleophilic Substitution

The choice of halogen on the propyl chain (chlorine vs. bromine) allows for control over the reaction rate in SN2 nucleophilic substitution reactions. The target compound contains a chloropropyl group, while the direct analog contains a bromopropyl group. It is a well-established chemical principle that bromine is a better leaving group than chlorine. Kinetic studies on closely related analogs show that the bromopropyl derivative exhibits significantly enhanced reactivity in polar aprotic solvents compared to its chloro counterpart, which provides a more controlled reaction profile suitable for specific synthetic applications .

Leaving group reactivity
Context-dependent
Chloropropyl group provides controlled SN2 reactivity; bromo analog more reactive in DMF > DMSO > acetone
Select chloro for lower reaction rate and chemoselectivity
Reactivity difference documented in analog kinetic studies
Medicinal Chemistry Organic Synthesis Chemical Biology

Predicted Physicochemical Differentiation from Core Fragment: LogP and Density Comparison

The addition of the 3-chloropropyl chain to the 4-ethoxy-2-fluorobenzene core drastically alters the compound's physicochemical properties, particularly its lipophilicity and density, which are critical for its behavior in biological systems and formulation. While specific experimental data for the target compound is absent, the structural change is known to increase molecular weight by 76.53 g/mol and significantly raise the predicted LogP compared to the core fragment . This increased lipophilicity is a key differentiator for applications requiring enhanced membrane permeability or interaction with hydrophobic targets.

Physicochemical shift
Class-level
+76.53 g/mol MW increase; predicted density 1.2±0.1 g/cm³ vs. core 1.044 g/cm³; higher predicted LogP
May support applications requiring enhanced membrane permeability or hydrophobic target interaction
In silico prediction; experimental verification recommended
Medicinal Chemistry ADME Formulation Science

Synthetic Accessibility and Regioselectivity: Yield and Purity Optimization via Specific Substitution Pattern

The specific substitution pattern (1-chloropropyl-4-ethoxy-2-fluoro) enables high regioselectivity in its synthesis, which translates to a commercially viable product with a defined purity grade. In contrast, synthesis of other isomers may suffer from lower regioselectivity and yield. The target compound is synthesized via a selective alkylation of 4-ethoxy-2-fluorobenzene, a route that benefits from the strong ortho/para-directing effect of the ethoxy group. This predictable regiochemistry allows for production with a standard commercial specification of NLT 98% purity [1].

Commercial purity
Supplier specification
Standard commercial purity NLT 98%
Supports consistent performance and reduces in-house purification
Verify purity by HPLC before use
Process Chemistry Organic Synthesis Route Scouting

Targeted Bioisosteric Strategy: Fluorine Substitution for Metabolic Stability in Drug Discovery

The strategic placement of the fluorine atom on the aromatic ring is a common bioisosteric replacement for hydrogen. While direct data is lacking, it is a class-level inference that the presence of fluorine at the 2-position can significantly impact the metabolic stability and target binding of derived drug candidates . This is in contrast to a non-fluorinated analog, where the hydrogen atom offers no such modulation of electronic and metabolic properties. The C-F bond's strength and the atom's electronegativity are known to block metabolic soft spots (e.g., CYP450 oxidation) and influence pKa of nearby groups, thereby improving pharmacokinetic profiles .

Fluorine bioisostere
Class-level
2-Fluoro substitution may block metabolic soft spots and modulate pKa vs. non-fluorinated analog
Supports selection where metabolic stability is a desired attribute
Class-level principle; validate in specific target series
Medicinal Chemistry Drug Discovery ADME

Primary Research and Industrial Application Scenarios for 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene


Scaffold for CNS Drug Discovery Leveraging Favorable Physicochemical Profile

Based on its predicted lipophilicity (higher LogP than core fragment) and the presence of a metabolically stable C-F bond, this compound is a suitable advanced intermediate for synthesizing libraries of potential central nervous system (CNS) agents. The fluorinated aromatic core is a privileged structure in neuropharmacology . Its specific substitution pattern allows for sequential derivatization, first through nucleophilic displacement of the chloro group to introduce amine-containing moieties, and later through functionalization of the aromatic ring, enabling the construction of diverse, novel chemical entities for neurological target screening.

Controlled Derivatization via Nucleophilic Substitution in Complex Molecule Synthesis

The compound's chloropropyl moiety serves as a moderately reactive electrophilic handle, as indicated by the comparison with the more reactive bromo analog . This is advantageous in complex multi-step syntheses where a high degree of chemoselectivity is required. The chloro group can be selectively displaced by a desired nucleophile (e.g., a primary or secondary amine) under controlled conditions without affecting other sensitive functional groups in the molecule. This allows for the precise and sequential installation of a 4-ethoxy-2-fluorophenyl moiety as a pharmacophore or a functional group in larger, more complex targets.

Synthesis of Isomerically Pure Radioligands or Fluorescent Probes

The unique and unambiguous structural identity of this specific isomer, as confirmed by its distinct InChI Key and SMILES string compared to other isomers like the 5-ethoxy analog , makes it a valuable precursor for creating highly specific chemical probes. The chlorine atom provides a site for radiolabeling (e.g., with 11C or 18F via halogen exchange) or for attaching a fluorophore. Using this structurally defined starting material ensures that the final probe molecule is a single, well-characterized entity, eliminating ambiguity in biological assay results and enabling precise target engagement studies.

Commercial-Scale Production of Advanced Intermediates with Consistent Purity

For process chemistry and manufacturing, this compound offers a reliable, scalable starting point. The availability of the compound at a commercial purity of NLT 98% is a critical quality attribute. This high purity specification reduces the burden of in-house purification, streamlines the production workflow, and minimizes the risk of impurities affecting the yield or quality of subsequent steps. This makes it a cost-effective choice for the large-scale synthesis of active pharmaceutical ingredients (APIs) or advanced intermediates where consistency and quality are paramount.

Application
Selection Property
Validation Focus
CNS drug discovery scaffold
Predicted lipophilicity and metabolic stability (fluorine)
Verify CNS drug-like properties: LogP, permeability, metabolic stability
Complex molecule synthesis with chemoselective alkylation
Moderate electrophilicity of chloropropyl group
Control reaction kinetics and selectivity under mild conditions
Synthesis of isomerically pure probes (radioligands, fluorophores)
Unambiguous structural identity and high isomer purity
Confirm isomer purity by HPLC/NMR; validate probe specificity
Scalable production of advanced intermediates
Established commercial purity specification and reliable supply
Monitor in-process purity; ensure batch-to-batch consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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